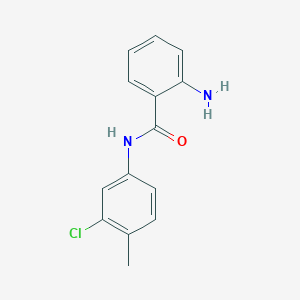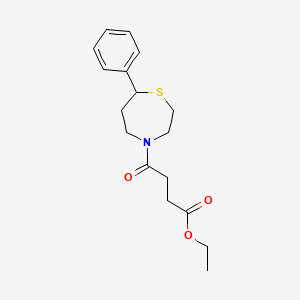![molecular formula C18H22F3N5O2 B2447787 6-(2-metilpropoxi)-N-{[7-(trifluorometil)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piridin-3-il]metil}piridina-3-carboxamida CAS No. 2034531-19-4](/img/structure/B2447787.png)
6-(2-metilpropoxi)-N-{[7-(trifluorometil)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piridin-3-il]metil}piridina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-isobutoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C18H22F3N5O2 and its molecular weight is 397.402. The purity is usually 95%.
BenchChem offers high-quality 6-isobutoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-isobutoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
La porción de trifluorometilpiridina en este compuesto ha atraído atención debido a su potencial como agente anticancerígeno. Los investigadores han explorado sus efectos sobre líneas celulares cancerosas, incluyendo cáncer de pulmón (A549), cáncer de mama (MCF-7) y cáncer cervical (HeLa). Estudios preliminares sugieren que los derivados de este compuesto exhiben actividad inhibitoria contra la quinasa c-Met, una proteína implicada en la progresión del cáncer . Se están llevando a cabo investigaciones adicionales para optimizar su eficacia y seguridad.
Agroquímicos y Protección de Cultivos
Las trifluorometilpiridinas encuentran aplicaciones en agroquímicos. Por ejemplo, la 2,3-dicloro-5-(trifluorometil)-piridina (un derivado relacionado) sirve como intermedio químico para productos de protección de cultivos. Los investigadores continúan investigando nuevos derivados para el control de plagas, herbicidas o fungicidas .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer therapy .
Mode of Action
Based on its structural similarity to other [1,2,4]triazolo[4,3-a]pyrazine derivatives, it can be hypothesized that it may interact with its target kinases (such as c-met/vegfr-2) and inhibit their activity . This inhibition could lead to a decrease in cell proliferation and angiogenesis, thereby exerting its therapeutic effects .
Biochemical Pathways
If we consider its potential inhibition of c-met/vegfr-2 kinases, it could affect pathways related to cell growth and angiogenesis . The inhibition of these pathways could lead to a decrease in tumor growth and metastasis .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability , suggesting that this compound might also have favorable pharmacokinetic properties.
Result of Action
Based on its potential inhibition of c-met/vegfr-2 kinases, it could lead to a decrease in cell proliferation and angiogenesis . This could result in a decrease in tumor growth and metastasis .
Propiedades
IUPAC Name |
6-(2-methylpropoxy)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O2/c1-11(2)10-28-16-4-3-12(8-22-16)17(27)23-9-15-25-24-14-7-13(18(19,20)21)5-6-26(14)15/h3-4,8,11,13H,5-7,9-10H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZZXWYAAIAIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2447710.png)
![N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide](/img/structure/B2447711.png)
![(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2447712.png)

![5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride](/img/structure/B2447716.png)



![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2447725.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2447726.png)

